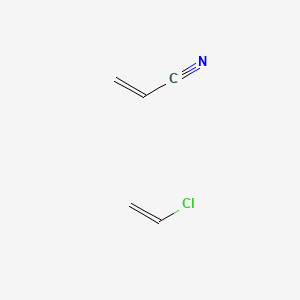
chloroethene;prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
chloroethene;prop-2-enenitrile is typically synthesized through emulsion copolymerization. This process involves the polymerization of vinyl chloride and acrylonitrile in an aqueous medium with the aid of surfactants and initiators. The reaction conditions, such as temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired copolymer composition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale emulsion polymerization reactors. The monomers are fed into the reactor along with water, surfactants, and initiators. The reaction is carried out under controlled conditions to ensure consistent quality and yield of the copolymer. The resulting copolymer is then separated, purified, and dried for further use .
化学反応の分析
Types of Reactions
chloroethene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the chemical structure of the copolymer, affecting its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s versatility .
科学的研究の応用
chloroethene;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and nanocomposites.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
作用機序
The mechanism of action of chloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to interact with different biological and chemical systems, leading to its diverse applications. For example, in drug delivery systems, the copolymer can encapsulate therapeutic agents and release them in a controlled manner .
類似化合物との比較
Similar Compounds
Polyvinyl Chloride (PVC): A homopolymer of vinyl chloride, widely used in construction and packaging.
Polyacrylonitrile (PAN): A homopolymer of acrylonitrile, used in the production of carbon fibers and textiles.
Vinylidene Chloride-Acrylonitrile Copolymer: Similar to chloroethene;prop-2-enenitrile but with vinylidene chloride instead of vinyl chloride.
Uniqueness
This compound stands out due to its unique combination of properties from both vinyl chloride and acrylonitrile. This copolymer offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its homopolymer counterparts, making it suitable for specialized applications .
特性
CAS番号 |
9003-00-3 |
|---|---|
分子式 |
C5H6ClN |
分子量 |
115.56 g/mol |
IUPAC名 |
chloroethene;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |
InChIキー |
GRFFKYTUNTWAGG-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CCl |
正規SMILES |
C=CC#N.C=CCl |
同義語 |
acrylonitrile vinyl chloride copolymer Modacryl Modacryle |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















